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(1'S,5'S)-averufin -

(1'S,5'S)-averufin

Catalog Number: EVT-1590116
CAS Number:
Molecular Formula: C20H16O7
Molecular Weight: 368.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(1'S,5'S)-averufin is an organic heteropentacyclic compound that is 3,4,5,6-tetrahydro-2H-2,6-epoxyanthra[2,3-b]oxocine-8,13-dione substituted at position 2 by a methyl group and at positions 7, 9 and 11 by hydroxy groups (the S,S-diastereomer) It has a role as a fungal metabolite. It is an organic heteropentacyclic compound, a polyketide, a cyclic ketal and a polyphenol.
Overview

(1'S,5'S)-averufin is a significant compound in the biosynthesis of aflatoxins, which are toxic secondary metabolites produced by certain species of fungi, particularly Aspergillus parasiticus and Aspergillus flavus. This compound acts as an intermediate in the pathway leading to the production of aflatoxin B1, a potent carcinogen. The structural configuration of (1'S,5'S)-averufin is crucial for its biological function and reactivity in subsequent chemical transformations.

Source and Classification

(1'S,5'S)-averufin is classified as a polyketide compound. It is derived from the metabolic pathways of fungi, specifically from the Aspergillus species. The compound can be isolated from fungal cultures and is often studied in relation to its role in aflatoxin biosynthesis. Its production involves several enzymatic steps that convert simpler precursors into this complex structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of (1'S,5'S)-averufin has been achieved through various methods, including total synthesis and biosynthetic pathways. Two notable synthetic routes have been described:

  1. Total Synthesis: This involves constructing the compound from simpler organic molecules through a series of chemical reactions. For example, isotopically labeled versions of averufin have been synthesized to study its incorporation into aflatoxin B1 using mycelial suspensions of Aspergillus parasiticus .
  2. Biosynthetic Pathway: The biosynthesis of (1'S,5'S)-averufin in fungi follows a specific pathway starting from norsolorinic acid. Enzymes such as cytochrome P-450 monooxygenases play critical roles in these transformations, facilitating the conversion of norsolorinic acid to averantin and subsequently to (1'S,5'S)-averufin .

Technical Details

The enzymatic reactions involved typically include hydroxylation and oxidation processes. For instance, the conversion from averantin to (1'S,5'S)-averufin may involve specific enzyme-catalyzed steps that introduce functional groups essential for further reactions leading to aflatoxin production.

Molecular Structure Analysis

Structure and Data

The molecular structure of (1'S,5'S)-averufin can be characterized by its specific stereochemistry at the 1' and 5' positions. The compound features a fused ring system typical of many polyketides. Its chemical formula is C15H12O4, indicating the presence of multiple functional groups that contribute to its reactivity.

Structural Features

  • Molecular Weight: Approximately 256.25 g/mol
  • Functional Groups: The molecule contains hydroxyl groups and carbonyl functionalities that are crucial for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

(1'S,5'S)-averufin participates in several key reactions during aflatoxin biosynthesis:

  1. Conversion to Hydroxyversicolorone: This reaction involves the reduction of (1'S,5'S)-averufin to form hydroxyversicolorone through enzymatic action .
  2. Formation of Aflatoxin B1: The final steps in aflatoxin biosynthesis include further modifications where (1'S,5'S)-averufin serves as a precursor for more complex structures like aflatoxin B1 .

Technical Mechanisms

These reactions are typically facilitated by specific enzymes that catalyze oxidation-reduction processes, enabling structural modifications essential for product formation.

Mechanism of Action

Process and Data

The mechanism by which (1'S,5'S)-averufin contributes to aflatoxin biosynthesis involves several enzymatic steps:

  • Enzymatic Hydroxylation: Enzymes such as cytochrome P-450 monooxygenases introduce hydroxyl groups into the molecule.
  • Cyclization: The open-chain form can cyclize spontaneously under certain conditions to yield more stable structures necessary for further reactions leading to aflatoxins .

Data from studies indicate that specific stereochemical configurations are vital for these enzymatic processes to occur efficiently.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and acetone but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with oxidizing agents and can undergo reduction reactions facilitated by biological enzymes.

Relevant analyses have shown that variations in environmental conditions can significantly affect the yield and stability of (1'S,5'S)-averufin during its synthesis .

Applications

Scientific Uses

(1'S,5'S)-averufin is primarily studied for its role in aflatoxin biosynthesis and serves as a model compound for understanding polyketide synthesis. Its applications include:

  • Research on Mycotoxins: Investigating its role helps in understanding the mechanisms of mycotoxin production in fungi.
  • Biochemical Studies: Used as a substrate in enzymatic assays to elucidate pathways involved in secondary metabolite production.
  • Food Safety Research: Understanding its biosynthetic pathway aids in developing strategies to mitigate aflatoxin contamination in food products .
Introduction to (1'S,5'S)-Averufin in Mycological Research

Taxonomic Origins and Fungal Producers of Averufin Derivatives

Averufin production is primarily associated with Aspergillus species within section Flavi, notably A. parasiticus and A. flavus, though distribution extends to other taxonomically related producers. The compound functions as a pathway-specific intermediate in aflatoxigenic strains, with its accumulation serving as a phenotypic marker for genetic studies of biosynthesis [1] [7]. Non-aflatoxigenic species like Aspergillus versicolor also produce averufin as an endpoint metabolite, highlighting differential regulation of the conserved polyketide pathway [3]. Fungal producers exhibit specialized ecological niches: A. parasiticus demonstrates strong soil association in tropical and subtropical regions, while A. flavus displays broader adaptability to diverse substrates including crops, decaying vegetation, and stored grains [4].

Table 1: Fungal Taxa Producing (1'S,5'S)-Averufin and Their Biosynthetic Capabilities

Fungal SpeciesSectionAflatoxin ProductionAverufin RolePrimary Habitat
Aspergillus parasiticusFlaviB1, B2, G1, G2Pathway intermediateSoil, crops (peanuts, maize)
Aspergillus flavusFlaviB1, B2Pathway intermediateCrops, stored grains, decaying matter
Aspergillus nomiusFlaviB1, B2, G1, G2Pathway intermediateSoil, insect-damaged crops
Aspergillus versicolorNidulantesNoneTerminal metaboliteIndoor environments, seeds
Emericella venezuelensisNidulantesB1 onlyPresumed intermediateSoil, plant debris

The biosynthetic capacity for averufin production correlates with specific genomic features, particularly the presence of a conserved 70 kb gene cluster containing polyketide synthase genes (pksA, pksL1) and cytochrome P450 monooxygenases essential for anthraquinone formation [2] [3]. Expression of these genes is regulated by the pathway-specific transcription factor AflR, which binds to the promoter region of biosynthetic genes under conducive environmental conditions—typically high humidity (≥85%) and temperatures between 25-35°C [4]. Non-toxigenic strains either lack critical segments of this cluster or possess mutations in regulatory genes, resulting in accumulation of pathway intermediates like averufin rather than complete aflatoxin molecules [1] [7].

Historical Context of Averufin Discovery in Secondary Metabolite Studies

The isolation and characterization of averufin represent a milestone in mycotoxin research, emerging from systematic investigations of aflatoxin biogenesis in the 1960-1970s. Initial evidence came from radiolabeling studies demonstrating efficient incorporation of [¹⁴C]-averufin into aflatoxin B₁ (23-31% incorporation) in wild-type A. parasiticus cultures, establishing its precursor status [1] [7]. Definitive structural elucidation was achieved through spectroscopic analysis (NMR, MS) of crystals isolated from mutant strain A. parasiticus ATCC 24690 (then designated as mutant B⁻), which accumulated bright orange pigments identified as the enantiomerically pure (1'S,5'S) configuration [7]. This mutant became a fundamental tool for biosynthetic studies, enabling researchers to dissect the pathway through precursor feeding and enzymatic assays.

The stereochemical specificity of averufin metabolism was conclusively demonstrated through comparative studies with synthetic enantiomers. While (1'S,5'S)-averufin was efficiently converted to aflatoxin B₁ and O-methylsterigmatocystin (31% incorporation), its (1'R,5'R) counterpart showed no metabolic utilization, highlighting the enzymatic precision of fungal biosynthetic machinery [3]. This discovery prompted investigations into the cytochrome P450 enzymes (CypX/MoxY homologs) responsible for the stereoselective oxidations and rearrangements transforming averufin into versicolorin B and subsequent pathway intermediates [3] [9]. Research during this era established the foundational understanding that anthraquinones represent key branch points in fungal secondary metabolism, with averufin serving as the gateway to xanthone-type metabolites like sterigmatocystin and aflatoxins [1] [2].

Academic Significance in Polyketide Biosynthesis Research

Role in Aflatoxin Biosynthetic Pathway

(1'S,5'S)-Averufin occupies positionally critical ground in the aflatoxin pathway, acting as the metabolic bridge between the early anthraquinone intermediates (norsolorinic acid, averantin) and the later xanthone derivatives (versicolorins, sterigmatocystin). Its formation marks the transition point where the linear polyketide backbone undergoes complex oxidative rearrangements to establish the bisfuran moiety essential for aflatoxin toxicity [1] [3]. Biosynthetically, averufin derives from the folding and cyclization of a C₂₀ polyketide chain synthesized by norsolorinic acid synthase—a megaenzyme complex consisting of fatty acid synthase (HexA/HexB) and iterative polyketide synthase (PksA) subunits [2]. The PksA system incorporates a hexanoyl starter unit derived from dedicated fatty acid synthase activity, followed by seven malonyl-CoA extensions to generate the nascent poly-β-ketone that undergoes programmed cyclization into the anthraquinone scaffold [2] [5].

Enzymatic studies using cell-free systems from A. parasiticus have illuminated the sophisticated metabolic grid surrounding averufin conversion. Microsomal cytochrome P450 monooxygenase (CypX) catalyzes the oxidative rearrangement of (1'S,5'S)-averufin to hydroxyversicolorone (HVN), which then enters a cytosolic processing pathway involving:

  • VHA reductase-mediated conversion of HVN to versicolorone (VONE)
  • Non-enzymatic isomerization to versiconal acetate (VOAc)
  • Esterase-catalyzed hydrolysis to versiconal (VHOH)
  • Spontaneous cyclization to versicolorin B [3]

This pathway operates as a metabolically dynamic grid rather than a linear sequence, with demonstrated reversibility between several steps. Crucially, dichlorvos (esterase inhibitor) studies confirmed that disruption of this grid causes accumulation of VOAc and VHA, blocking progression to versicolorin B and subsequent toxins [3].

Structural Features and Analytical Characterization

The molecular architecture of (1'S,5'S)-averufin contains distinctive features that facilitate its analytical detection and distinguish it from structurally related anthraquinones:

  • Anthraquinone core: Planar tricyclic system with conjugated carbonyls (UV-Vis λₘₐₓ 221, 265, 292, 438 nm)
  • Bicyclic ketal system: 6-(1-hydroxyethyl)-2,5,7-trioxabicyclo[4.4.0]decane fused at C6-C7, conferring stereochemical complexity
  • Chiral centers: C1' (S) and C5' (S) configurations dictating metabolic processing
  • Oxidation pattern: Hydroxyl groups at C3, C4, C8, and C1' enabling derivatization and hydrogen bonding

Table 2: Characteristic Spectroscopic Signatures of (1'S,5'S)-Averufin

Analytical MethodKey Diagnostic FeaturesDifferentiation from Analogues
HPLC-UVRetention time 12.3 min (C18 RP); λₘₐₓ 438 nm in methanolLater elution than norsolorinic acid; distinct from versicolorin A (λₘₐₓ 462 nm)
Mass Spectrometry[M+H]+ m/z 385.1052 (C₁₉H₁₇O₈); fragments m/z 367.0928 (-H₂O), 339.0978 (-H₂O-CO)18 Da higher than versicolorone; distinct from sterigmatocystin fragmentation
¹H-NMR (500 MHz, CDCl₃)δ 7.65 (d, J=7.5 Hz, H-5), 7.53 (t, J=7.5 Hz, H-6), 7.28 (d, J=7.5 Hz, H-7), 4.91 (q, J=6.5 Hz, H-1'), 1.51 (d, J=6.5 Hz, H₃-2')Characteristic H-1' quartet distinguishes from versicolorin A
¹³C-NMR (125 MHz, CDCl₃)δ 190.1 (C-9), 182.3 (C-10), 160.2 (C-8), 102.5 (C-4a), 99.3 (C-5a), 66.8 (C-1'), 20.5 (C-2')Diagnostic ketal carbons at δ 99.3, 102.5 absent in averantin

Advanced analytical techniques including chiral chromatography, LC-HRMS, and 2D-NMR (HSQC, HMBC) enable unambiguous differentiation of (1'S,5'S)-averufin from its enantiomers and biosynthetic precursors [3] [9]. The compound exhibits characteristic orange fluorescence under long-wave UV (365 nm), facilitating TLC detection in mutant screens. Its insolubility in aqueous systems but solubility in polar organic solvents (methanol, acetone, ethyl acetate) dictates extraction protocols for natural product isolation [7].

Enzymological Insights from PKS Studies

The iterative type I polyketide synthase PksA responsible for averufin biosynthesis exemplifies sophisticated catalytic programming in fungal megasynthases. Structural bioinformatics and domain deconstruction studies reveal a multi-domain organization comprising:

  • Starter unit: ACP transacylase (SAT): Selects hexanoyl-CoA starter unit
  • Ketosynthase (KS): Catalyzes decarboxylative Claisen condensations
  • Acyltransferase (AT): Loads malonyl-CoA extender units
  • Product template (PT): Guides first-ring cyclization to C7-C12 aldol condensation
  • Acyl carrier protein (ACP): Tethers growing polyketide chain via phosphopantetheine arm
  • Thioesterase/Claisen cyclase (TE/CLC): Catalyzes second-ring cyclization and release [2] [5]

The Townsend laboratory's pioneering work on PksA domain architecture demonstrated that the PT domain enforces specific chain folding through electrostatic steering, positioning the poly-β-ketone for C7-C12 aldol condensation while preventing alternative cyclization patterns [2]. Site-directed mutagenesis of PT catalytic residues (H1345A, D1540N) abolished anthraquinone formation, yielding incorrectly cyclized products. Furthermore, the TE/CLC domain was shown to catalyze regiospecific Claisen cyclization to form the third ring system, with its deletion leading to accumulation of shunt products lacking the characteristic anthraquinone chromophore [2].

Comparative genomics reveal that PksA shares architectural principles with bacterial modular PKS systems but operates through iterative reuse of catalytic domains—a hallmark of fungal systems. This iterative mechanism allows construction of complex scaffolds with minimal genetic investment but requires exquisite control over chain length, reduction level, and cyclization regiochemistry [5] [8]. The discovery of discrete domains controlling starter unit selection (SAT) and cyclization programming (PT) in averufin biosynthesis has provided a conceptual framework for understanding diverse fungal polyketides, including the structurally related sterigmatocystin and dothistromin pathways [2] [9].

Properties

Product Name

(1'S,5'S)-averufin

IUPAC Name

(17S)-3,7,9-trihydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione

Molecular Formula

C20H16O7

Molecular Weight

368.3 g/mol

InChI

InChI=1S/C20H16O7/c1-20-4-2-3-12(26-20)16-13(27-20)7-10-15(19(16)25)18(24)14-9(17(10)23)5-8(21)6-11(14)22/h5-7,12,21-22,25H,2-4H2,1H3/t12?,20-/m0/s1

InChI Key

RYFFZJHGQCKWMV-UDRWWJRQSA-N

SMILES

CC12CCCC(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Canonical SMILES

CC12CCCC(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Isomeric SMILES

C[C@]12CCCC(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

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